molecular formula C6H2Cl3NO4S B3110610 2,3-Dichloro-4-nitrobenzenesulfonyl chloride CAS No. 1803801-58-2

2,3-Dichloro-4-nitrobenzenesulfonyl chloride

Cat. No. B3110610
CAS RN: 1803801-58-2
M. Wt: 290.5 g/mol
InChI Key: WNYDPPWSQISICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-nitrobenzenesulfonyl chloride (DCNBS) is an organic compound with a wide range of applications in organic synthesis. It is widely used as a reagent in organic synthesis due to its ability to form stable intermediates. DCNBS is a chlorinating agent, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. DCNBS is also used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

2,3-Dichloro-4-nitrobenzenesulfonyl chloride is widely used in organic synthesis and research. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is also used in the synthesis of polymers, dyes, and other materials. 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is also used in the synthesis of peptides, proteins, and other biopolymers. It is also used in the synthesis of organometallic compounds, such as transition metal complexes.

Mechanism of Action

2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a chlorinating agent, and the mechanism of action is based on the formation of a stable intermediate. The intermediate is formed when the chlorine atom of 2,3-Dichloro-4-nitrobenzenesulfonyl chloride reacts with the substrate, forming a covalent bond. The reaction is reversible, and the intermediate can be broken down by adding a nucleophile, such as water or an alcohol.
Biochemical and Physiological Effects
2,3-Dichloro-4-nitrobenzenesulfonyl chloride is generally considered to be non-toxic and non-irritating. It is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a useful reagent for organic synthesis, due to its ability to form stable intermediates. It is also relatively inexpensive and easy to obtain. However, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride is a chlorinating agent, and can be hazardous if not handled properly. It should be used in a well-ventilated area, and safety equipment should be worn when handling 2,3-Dichloro-4-nitrobenzenesulfonyl chloride.

Future Directions

2,3-Dichloro-4-nitrobenzenesulfonyl chloride has a wide range of applications in organic synthesis and research. In the future, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of new materials, such as polymers, dyes, and other materials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of peptides, proteins, and other biopolymers. Finally, 2,3-Dichloro-4-nitrobenzenesulfonyl chloride could be used in the synthesis of organometallic compounds, such as transition metal complexes.

properties

IUPAC Name

2,3-dichloro-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-5-3(10(11)12)1-2-4(6(5)8)15(9,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYDPPWSQISICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-nitrobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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